
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal is a deuterated aldehyde compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-15,15,16,16,16-pentadeuteriohexadec-2-enal typically involves the deuteration of hexadec-2-enal. This can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure the efficient incorporation of deuterium.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used to replace deuterium atoms, depending on the desired product.
Major Products
Oxidation: Hexadec-2-enoic acid.
Reduction: Hexadec-2-enol.
Substitution: Various substituted hexadec-2-enal derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to understand the role of specific hydrogen atoms in biological processes.
Medicine: Investigated for its potential use in drug development, particularly in improving the stability and efficacy of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications, including advanced materials and chemical synthesis.
Wirkmechanismus
The mechanism of action of (E)-15,15,16,16,16-pentadeuteriohexadec-2-enal involves the interaction of its aldehyde group with various molecular targets. The deuterium atoms can influence the rate of chemical reactions by altering the bond dissociation energies and reaction kinetics. This can lead to changes in the metabolic pathways and biological activities of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadec-2-enal: The non-deuterated version of the compound.
Deuterated Aldehydes: Other aldehydes with deuterium incorporation, such as (E)-2-deuteriohexadec-2-enal.
Uniqueness
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal is unique due to the specific placement of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated counterpart. This makes it particularly valuable in studies involving isotope effects and in applications requiring enhanced stability and altered reactivity.
Eigenschaften
Molekularformel |
C16H30O |
|---|---|
Molekulargewicht |
243.44 g/mol |
IUPAC-Name |
(E)-15,15,16,16,16-pentadeuteriohexadec-2-enal |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+/i1D3,2D2 |
InChI-Schlüssel |
KLJFYXOVGVXZKT-AKCNZVNDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCC/C=C/C=O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


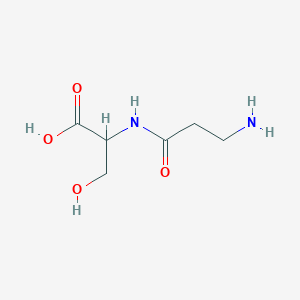
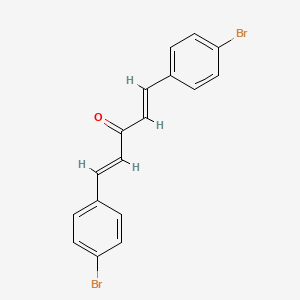



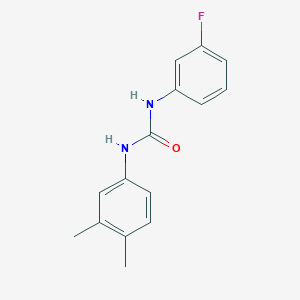


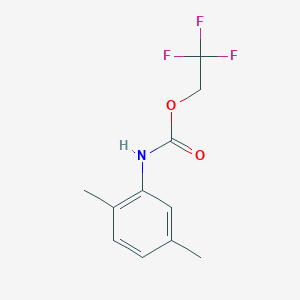
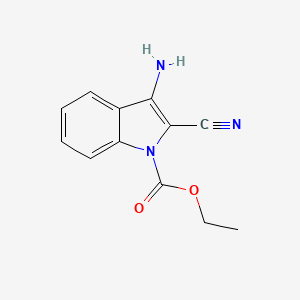
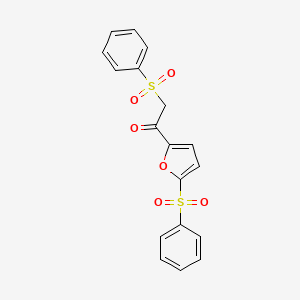

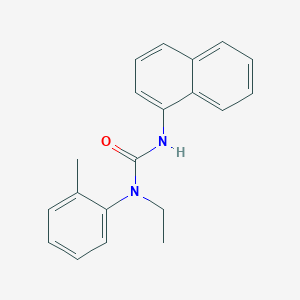
![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)
